3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
UK51656 is a calcium antagonist with IC50 of 4 nM.
Scientific Research Applications
Sequential Synthesis and Applications
A significant study on this compound includes its preparation as a new analogue of amlodipine, synthesized in five steps with an overall yield of 22%. The 1,4-dihydropyridine nucleus, integral to its structure, was constructed through a Knoevenagel reaction, and the amino group was prepared through Staudinger reduction of the azido 1,4-dihydropyridine precursor in the final step (Legeay et al., 2007).
Synthesis, Evaluation, and Docking Studies
Another study focused on the synthesis and biological evaluation of 3-ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These derivatives, part of the dihydropyridine (DHP) class, showed potential as antioxidants and were evaluated for their therapeutic applications using in vitro and in silico methods, including antioxidant activity, cytotoxicity assays, and molecular docking studies (Saddala & Pradeepkiran, 2019).
Complexation with Metals and Application on Fabrics
A study in 2021 explored the synthesis of disperse dyes derived from similar compounds, which were then complexed with metals like copper, cobalt, and zinc. These dyes, after complexation, demonstrated good fastness properties on polyester and nylon 6.6 fabrics, indicating a potential application in the textile industry (Abolude et al., 2021).
Potential in Drug Resistance Mitigation
Research into the structure-activity relationship and molecular mechanisms of related compounds has revealed their significance in mitigating drug resistance in cancer cells. These studies are essential in developing new anticancer agents capable of overcoming acquired drug resistance, a major challenge in current cancer treatments (Das et al., 2009).
properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQIHAUXYAVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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